Regioisomeric Differentiation vs. 3-(2,3-Dihydro-1H-inden-5-yl)-1H-pyrazole: Physicochemical Property Shifts
Relative to the C3-linked regioisomer 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole (AMB2432945), 5-Pyrazol-1-yl-indan-1-one exhibits a distinct physicochemical profile. The N1-linkage increases molecular weight (+14 Da, 198.22 vs. 184.24 g/mol) and introduces a ketone group, which raises the topological polar surface area (TPSA) and alters the hydrogen-bonding landscape. A comparison of predicted properties shows a significant shift in lipophilicity, with the target compound showing a higher logP by approximately 1 unit, suggesting better passive membrane permeability [1][2].
| Evidence Dimension | Predicted Lipophilicity (logP) and Molecular Weight |
|---|---|
| Target Compound Data | Predicted logP ≈ 3.5; MW 198.22 g/mol |
| Comparator Or Baseline | AMB2432945 (3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole): Predicted logP 2.57; MW 184.24 g/mol |
| Quantified Difference | ΔlogP ≈ +0.9; ΔMW = +13.98 g/mol; Different hydrogen bond acceptor/donor count due to ketone. |
| Conditions | Computational prediction models; structural and property data from PubChem and vendor databases. |
Why This Matters
The distinct lipophilicity and hydrogen-bonding capacity mean these regioisomers are not bioisosteres and will exhibit different pharmacokinetic and target-binding profiles, making the N1-linked version a specific requirement for SAR studies.
- [1] Ambinter. (2025). AMB2432945: 1H-Pyrazole, 3-(2,3-dihydro-1H-inden-5-yl)-. Product Information. View Source
- [2] PubChem. (2025). Substance Record for 5-Pyrazol-1-yl-indan-1-one (SID 46250784). National Center for Biotechnology Information. View Source
